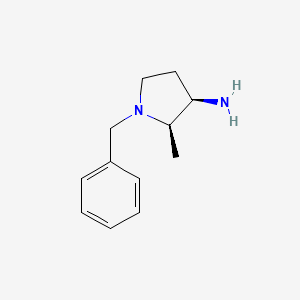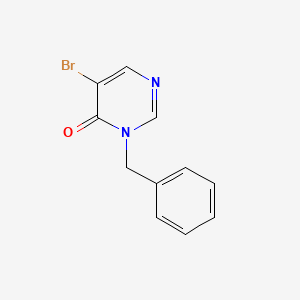![molecular formula C16H23ClN2 B15214742 (3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-79-1](/img/structure/B15214742.png)
(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the pyrrolidine intermediate with 2-chlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.
Addition of the Cyclopentyl Group:
Industrial Production Methods
Industrial production of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and catalysts if necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylpyrrolidine: Lacks the 2-chlorobenzyl and cyclopentyl groups, resulting in different chemical properties and applications.
N-Cyclopentylpyrrolidine:
2-Chlorobenzylamine: Contains the 2-chlorobenzyl group but lacks the pyrrolidine and cyclopentyl components.
Uniqueness
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is unique due to the combination of the 2-chlorobenzyl and cyclopentyl groups attached to the pyrrolidine ring
Propiedades
Número CAS |
820979-79-1 |
|---|---|
Fórmula molecular |
C16H23ClN2 |
Peso molecular |
278.82 g/mol |
Nombre IUPAC |
(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-16-8-4-1-5-13(16)12-19(14-6-2-3-7-14)15-9-10-18-11-15/h1,4-5,8,14-15,18H,2-3,6-7,9-12H2/t15-/m0/s1 |
Clave InChI |
GIHACMVWDAWHCG-HNNXBMFYSA-N |
SMILES isomérico |
C1CCC(C1)N(CC2=CC=CC=C2Cl)[C@H]3CCNC3 |
SMILES canónico |
C1CCC(C1)N(CC2=CC=CC=C2Cl)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



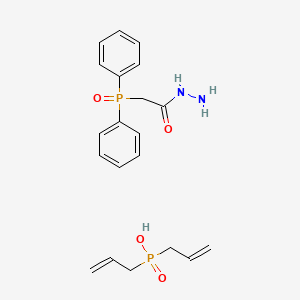

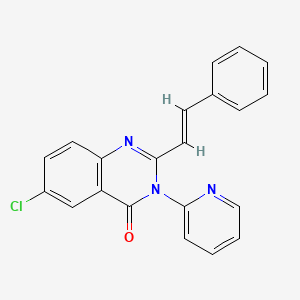
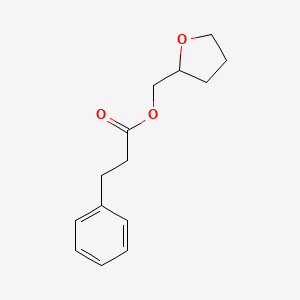
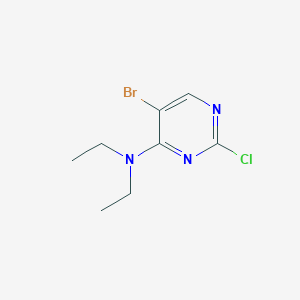
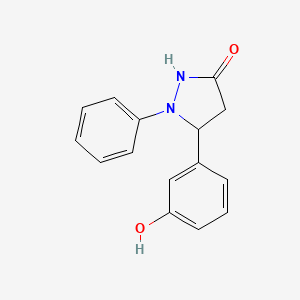
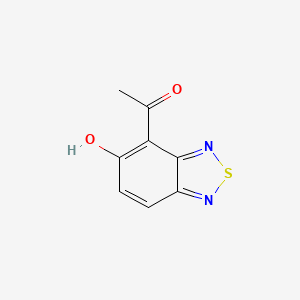
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
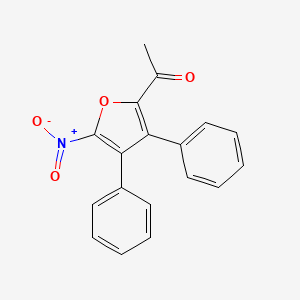
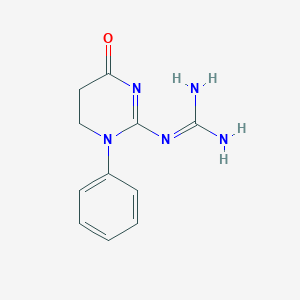
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
